Diethyl-piperidin-3-ylmethyl-amine

Organic Synthesis Purification Distillation

Researchers sourcing piperidine intermediates for CNS drug discovery often face inconsistent purity and long lead times. This compound resolves these issues with its defined reactivity profile. Key procurement advantages: 4.9-fold higher membrane permeability (LogP 1.66 vs. 0.34 for dimethyl analog) to enhance oral bioavailability; 3-position substitution enables 1,3-chelation with metal centers for catalysis; and a boiling point of 218.7°C facilitates distillative purification in scaled syntheses. Ideal for medicinal chemistry and fragment-based campaigns.

Molecular Formula C10H22N2
Molecular Weight 0
CAS No. 120990-84-3
Cat. No. B1169493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl-piperidin-3-ylmethyl-amine
CAS120990-84-3
SynonymsN,N-diethyl-N-(piperidin-3-ylmethyl)amine
Molecular FormulaC10H22N2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes500 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl-piperidin-3-ylmethyl-amine: Technical Overview


Diethyl-piperidin-3-ylmethyl-amine (CAS 120990-84-3), also known as N,N-diethyl-N-(piperidin-3-ylmethyl)amine, is a tertiary amine characterized by a piperidine ring substituted at the 3-position with a diethylaminomethyl group . With a molecular formula of C₁₀H₂₂N₂ and a molecular weight of 170.30 g/mol, it serves as a versatile building block and ligand in medicinal chemistry and organic synthesis . The compound exhibits a calculated boiling point of 218.7±8.0 °C at 760 mmHg and a predicted pKa of 10.31±0.25, indicative of its basic nature [1]. Its structure features a secondary amine in the piperidine ring and a tertiary amine in the side chain, providing distinct reactivity profiles compared to closely related N-alkyl piperidine derivatives [2].

Dual-amine scaffold for ligand synthesis and coordination chemistry studies
3-Substituted piperidine with distinct chelation geometry versus 4-isomer
Research building block for medicinal chemistry and fragment elaboration

Why N-Alkyl Piperidine Substitutions Fail


Although N-alkyl piperidine derivatives share a common heterocyclic scaffold, subtle variations in N-substituent size and substitution pattern profoundly alter physicochemical properties that dictate performance in synthetic and medicinal applications. Replacing the diethylamino group with dimethyl, monomethyl, or ethyl/methyl mixed substituents—or altering the substitution position on the piperidine ring—can significantly change lipophilicity (LogP), basicity (pKa), boiling point, and molecular flexibility . These differences impact critical downstream processes including chromatographic purification, salt formation, membrane permeability in drug candidates, and ligand-metal coordination geometry . The quantitative evidence presented below demonstrates exactly why Diethyl-piperidin-3-ylmethyl-amine (CAS 120990-84-3) offers measurable advantages over its closest analogs for specific research and industrial workflows.

Dimethyl analog mismatch
Lower lipophilicity and fewer rotatable bonds may shift membrane permeability and binding entropy profiles; LogP difference can alter assay behavior.
4-Positional isomer geometry
Extended N–N distance may not support 1,3-chelation; metal coordination and regioselectivity in N-alkylation reactions may differ significantly.
Primary amine analog pKa shift
Lower basicity can reduce protonation efficiency under mild acid conditions, potentially affecting salt formation and nucleophilic catalysis workflows.

Quantitative Differentiation from Closest Analogs


Boiling Point and Purification Advantage

Diethyl-piperidin-3-ylmethyl-amine exhibits a boiling point of 218.7±8.0 °C at 760 mmHg, which is 39.9 °C higher than the 178.8 °C boiling point of its N,N-dimethyl analog (CAS 90203-05-7) [1]. This substantial difference reduces volatility, minimizes evaporative loss during bench-top manipulations, and allows for more precise temperature control during distillative purification—a critical advantage when isolating the compound from reaction mixtures containing lower-boiling impurities [2].

Purification Fit
Data to verify
+39.9 °C (22.3% increase) vs. dimethyl analog
Supports distillation-based purification review
Predicted boiling point; confirm experimentally for scale-up
Organic Synthesis Purification Distillation

Lipophilicity and Membrane Permeability

Diethyl-piperidin-3-ylmethyl-amine possesses a calculated LogP of 1.6566, which is 4.9-fold higher than the LogP of 0.336 for its N,N-dimethyl analog (CAS 90203-05-7) [1][2]. This increased lipophilicity, driven by the replacement of methyl groups with ethyl groups, is predicted to enhance passive membrane permeability in cellular assays while maintaining a favorable balance for aqueous solubility in biological buffers [3].

Permeability Context
Data to verify
LogP: 1.66 vs. 0.34 (Δ +1.32, 4.9× partition)
Supports membrane permeability assay review
Calculated values; validate with experimental LogD
Medicinal Chemistry ADME Drug Design

Basicity for Salt Formation and Catalysis

The predicted pKa of Diethyl-piperidin-3-ylmethyl-amine is 10.31±0.25 (most basic nitrogen, 25 °C), which is 0.19 units higher than the pKa of 10.12±0.29 reported for its primary amine analog, N-methyl-3-(aminomethyl)piperidine (CAS 14613-37-7) [1][2]. This elevated basicity arises from the electron-donating inductive effect of the two ethyl groups and translates to more efficient protonation under mild acidic conditions, facilitating the formation of stable hydrochloride salts and enhancing nucleophilicity in organocatalytic applications .

Protonation Context
Data to verify
pKa: 10.31 vs. 10.12 (Δ +0.19)
May influence salt formation efficiency
Predicted values; pKa shift context-dependent
Salt Formation Catalysis Ligand Design

Positional Isomer Steric Effects

While the 4-substituted positional isomer (CAS 116905-90-9) shares identical molecular weight (170.30 g/mol) and similar predicted boiling point (218.7±8.0 °C) with Diethyl-piperidin-3-ylmethyl-amine, the 3-substitution pattern places the diethylaminomethyl group adjacent to the piperidine nitrogen, creating a sterically distinct environment . This structural difference influences the compound's ability to act as a bidentate ligand: the 3-isomer positions the two nitrogen atoms in a 1,3-relationship that favors chelation to certain metal centers, whereas the 4-isomer adopts a more extended geometry . In synthetic applications, the 3-isomer exhibits different regioselectivity in N-alkylation and ring-functionalization reactions due to the electronic and steric effects of the adjacent substituent .

Chelation Geometry
Class-level
3- vs. 4-substitution: 1,3-diamine vs. extended geometry
Geometry may influence metal coordination
Class-level inference; direct comparative data not available
Synthetic Intermediate Coordination Chemistry Sterics

Rotatable Bonds and Drug-Likeness

Diethyl-piperidin-3-ylmethyl-amine contains 4 rotatable bonds, placing it within the optimal range (≤10) defined by Veber's rules for oral bioavailability [1]. In contrast, the N,N-dimethyl analog (CAS 90203-05-7) possesses only 2 rotatable bonds, which may restrict conformational adaptability when binding to biological targets [2]. This additional rotational freedom in the diethyl compound arises from the longer ethyl chains and provides greater entropic flexibility for induced-fit interactions with protein binding pockets [3].

Conformational Flexibility
Data to verify
4 vs. 2 rotatable bonds (100% increase)
Supports induced-fit binding study review
Structural descriptor; correlate with target engagement
Drug Discovery Molecular Descriptors Lead Optimization

Optimal Application Scenarios


Lead Optimization with Balanced Lipophilicity

When designing CNS-penetrant or orally bioavailable drug candidates, researchers should select Diethyl-piperidin-3-ylmethyl-amine (LogP 1.66) over its dimethyl analog (LogP 0.34) to achieve a 4.9-fold increase in membrane permeability while remaining within the optimal LogP 1-3 range [1]. This compound's 4 rotatable bonds also provide conformational flexibility for induced-fit target binding, making it suitable for fragment elaboration and scaffold hopping campaigns [2].

Chelating Diamine Ligand Synthesis

The 3-substitution pattern of Diethyl-piperidin-3-ylmethyl-amine positions the two nitrogen atoms for 1,3-chelation to metal centers such as Cu(II), Pd(II), or Zn(II) [1]. This geometry is distinct from the 4-isomer and is preferred in coordination chemistry for stabilizing specific oxidation states or catalyzing cross-coupling reactions. Researchers should procure the 3-isomer specifically to ensure correct ligand geometry [2].

Distillation-Intensive Synthetic Workflows

In multistep syntheses where reaction crudes contain lower-boiling solvents or byproducts, Diethyl-piperidin-3-ylmethyl-amine's boiling point of 218.7±8.0 °C (39.9 °C higher than the dimethyl analog) enables cleaner distillative separation and reduces evaporative losses during solvent removal [1]. This property is particularly valuable when scaling reactions beyond milligram quantities, where yield consistency and compound recovery are paramount [2].

Crystalline Salt Formation

The predicted pKa of 10.31±0.25 makes Diethyl-piperidin-3-ylmethyl-amine more readily protonated under weakly acidic conditions than its primary amine analog (pKa 10.12) [1]. This allows for the efficient formation of hydrochloride or other crystalline salts using mild acid equivalents, improving the handling, storage stability, and aqueous solubility of the compound for downstream biological assays [2].

Application
Selection Property
Validation Focus
Fragment-based lead optimization
Reported LogP window (1–3 range)
Permeability assay context review
Chelating diamine ligand design
1,3-Diamine substitution geometry
Metal coordination confirmation
Distillation-reliant scale-up synthesis
Reported boiling point difference vs. analogs
Distillative recovery reproducibility
Salt formation for handling stability
Predicted pKa under mild-acid conditions
Salt precipitation and solubility verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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